molecular formula C5H6N2O3S2 B2783982 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide CAS No. 413572-04-0

3-((Hydroxyimino)methyl)thiophene-2-sulfonamide

Cat. No.: B2783982
CAS No.: 413572-04-0
M. Wt: 206.23
InChI Key: WAXNGZYUHUBECT-XVNBXDOJSA-N
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Description

3-((Hydroxyimino)methyl)thiophene-2-sulfonamide is a chemical compound with the CAS Number: 413572-04-0 . It has a molecular weight of 206.25 . The IUPAC name for this compound is 3-[(E)-(hydroxyimino)methyl]-2-thiophenesulfonamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-2H,3H2,(H2,6,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Mechanism of Action

Thiophene-based sulfonamides, including 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide, are known to inhibit carbonic anhydrase I and II isoenzymes isolated from human erythrocytes . These compounds inhibit the enzymes by interacting out of the catalytic active site .

Future Directions

Thiophene-based sulfonamides, including 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide, have shown potent inhibition effects on carbonic anhydrase I and II isoenzymes . This suggests potential therapeutic applications, and future research may focus on the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors .

Properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-3,8H,(H2,6,9,10)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXNGZYUHUBECT-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=NO)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1/C=N/O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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